molecular formula C28H32N3O2.CH3O4S<br>C29H35N3O6S B14621681 (3-((4-((2,4-Dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)propyl)trimethylammonium methyl sulphate CAS No. 60352-98-9

(3-((4-((2,4-Dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)propyl)trimethylammonium methyl sulphate

Cat. No.: B14621681
CAS No.: 60352-98-9
M. Wt: 553.7 g/mol
InChI Key: UXCYGNZBYVCSMV-UHFFFAOYSA-N
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Description

The compound (3-((4-((2,4-Dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)propyl)trimethylammonium methyl sulphate is a complex organic molecule It features a combination of aromatic and aliphatic structures, including a dimethylphenyl group, an anthracene derivative, and a quaternary ammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-((2,4-Dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)propyl)trimethylammonium methyl sulphate involves multiple steps:

    Formation of the Anthracene Derivative: The starting material, anthracene, undergoes oxidation to form 9,10-anthraquinone.

    Amination: The 9,10-anthraquinone is then reacted with 2,4-dimethylaniline under specific conditions to form the intermediate product.

    Quaternization: The intermediate is further reacted with trimethylamine to introduce the quaternary ammonium group.

    Sulphation: Finally, the compound is treated with methyl sulphate to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The anthracene moiety can undergo oxidation to form anthraquinone derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Reduced anthracene derivatives.

    Substitution: Nitro or halogenated derivatives of the compound.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of (3-((4-((2,4-Dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)propyl)trimethylammonium methyl sulphate involves its interaction with specific molecular targets. The quaternary ammonium group allows it to interact with negatively charged biological molecules, such as DNA or proteins. The aromatic rings can intercalate into DNA, disrupting its structure and function. Additionally, the compound may generate reactive oxygen species (ROS) that can induce cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • (3-((4-((2,4-Dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)propyl)trimethylammonium chloride
  • (3-((4-((2,4-Dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)propyl)trimethylammonium bromide

Uniqueness

The uniqueness of (3-((4-((2,4-Dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)propyl)trimethylammonium methyl sulphate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methyl sulphate group may enhance its solubility and reactivity compared to its chloride or bromide counterparts.

Properties

CAS No.

60352-98-9

Molecular Formula

C28H32N3O2.CH3O4S
C29H35N3O6S

Molecular Weight

553.7 g/mol

IUPAC Name

3-[[4-(2,4-dimethylanilino)-9,10-dioxoanthracen-1-yl]amino]propyl-trimethylazanium;methyl sulfate

InChI

InChI=1S/C28H31N3O2.CH4O4S/c1-18-11-12-22(19(2)17-18)30-24-14-13-23(29-15-8-16-31(3,4)5)25-26(24)28(33)21-10-7-6-9-20(21)27(25)32;1-5-6(2,3)4/h6-7,9-14,17H,8,15-16H2,1-5H3,(H-,29,30,32,33);1H3,(H,2,3,4)

InChI Key

UXCYGNZBYVCSMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NCCC[N+](C)(C)C)C(=O)C4=CC=CC=C4C3=O)C.COS(=O)(=O)[O-]

Origin of Product

United States

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